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Introduction

ML-SAS is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin
1 (TRPML1) channel, a non-selective cation channel primarily localized to the membranes of
late endosomes and lysosomes.[1][2][3] TRPMLL1 plays a crucial role in lysosomal Ca2+
homeostasis, which is integral to a variety of cellular processes including autophagy, lysosomal
biogenesis, and exocytosis.[4][5] Dysfunctional TRPML1 activity is associated with lysosomal
storage diseases, such as Mucolipidosis type IV, and is implicated in other neurodegenerative
disorders.

ML-SAS5 has emerged as a valuable pharmacological tool for studying TRPMLL1 function and
for exploring its therapeutic potential. It activates TRPML1 currents with a reported EC50 of
approximately 285 nM in Duchenne muscular dystrophy (DMD) myocytes and is noted to be
more potent than the earlier agonist, ML-SA1. These application notes provide detailed
protocols for the use of ML-SAS5 in patch clamp electrophysiology to characterize TRPML1
channel activity.

Mechanism of Action and Signaling Pathway
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ML-SAS directly binds to and activates the TRPML1 channel, inducing the release of Ca2+
from lysosomes into the cytoplasm. This localized increase in cytosolic Ca2+ can trigger a
signaling cascade involving the phosphatase calcineurin. Calcineurin, in turn,
dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal
biogenesis and autophagy. Dephosphorylated TFEB translocates to the nucleus, where it
promotes the transcription of genes involved in lysosomal function and autophagy, creating a
positive feedback loop by upregulating TRPML1 expression.
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ML-SAS5 signaling pathway leading to TFEB activation.

Quantitative Data Summary

The potency of ML-SAS5 can be influenced by experimental conditions, most notably pH.
TRPML1 channels are sensitive to pH, and the potency of ML-SAS is enhanced in acidic
conditions, which mimic the lysosomal environment.
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Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of ML-
SA5-Activated TRPML1 Currents

This protocol is designed for recording TRPMLL1 currents from the plasma membrane of cells

overexpressing TRPML1 (e.g., HEK293 cells stably expressing TRPML1).

1. Cell Preparation:

o Culture HEK293 cells stably expressing TRPML1 on glass coverslips.
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Induce TRPML1 expression if using an inducible system (e.g., with doxycycline 24-48 hours
prior to the experiment).

Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
. Solutions and Reagents:

External Solution (pH 7.4): 145 mM NaCl, 5 mM KCI, 2 mM CaCl2, 1 mM MgClI2, 10 mM
HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (pH 7.2): 140 mM CsCl, 10 mM HEPES, 5 mM EGTA, 1 mM
MgCl2, 2 mM ATP-Mg, 0.1 mM GTP-Na. Adjust pH to 7.2 with CSOH.

ML-SAS5 Stock Solution: Prepare a 10-30 mM stock solution of ML-SA5 in 100% DMSO.
Store at -20°C or -80°C, protected from light.

Working Solutions: On the day of the experiment, dilute the ML-SA5 stock solution in the
external solution to the desired final concentrations (e.g., 0.01 uM to 10 uM). Ensure the final
DMSO concentration is < 0.3%.

. Electrophysiological Recording:

Pull borosilicate glass pipettes to a resistance of 3-5 MQ when filled with the internal
solution.

Establish a giga-ohm seal (>1 GQ) with a target cell.
Rupture the membrane to achieve the whole-cell configuration.
Hold the cell at a holding potential of 0 mV.

Apply a voltage ramp protocol, for example, from -100 mV to +100 mV over 200-600 ms,
repeated at regular intervals (e.g., every 10-20 seconds).

Record baseline currents in the external solution.

Perfuse the cell with the external solution containing ML-SAS5 at various concentrations. Due
to a potentially slow on-rate, ensure application for a sufficient duration (e.g., several
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minutes) to reach a steady-state response.

o Record the current responses at each concentration to construct a dose-response curve.

Protocol 2: Lysosomal Patch Clamp (Whole-
Endolysosome)

This advanced technique allows for the direct recording of ion channels on the lysosomal
membrane.

1. Lysosome Isolation:

* |solate lysosomes from cultured cells using established biochemical fractionation techniques
or commercially available kits (e.g., LYSO-prep).

e The isolated lysosomes should be kept on ice and used promptly.
2. Solutions and Reagents:

o External (Cytosolic-like) Solution (pH 7.2): 140 mM K-gluconate, 5 mM KCI, 2 mM MgClI2, 10
mM HEPES, 1 mM EGTA. Adjust pH to 7.2 with KOH.

 Internal (Luminal-like) Solution (pH 4.6): 140 mM NacCl, 5 mM KCI, 2 mM CaCl2, 1 mM
MgCl2, 10 mM MES. Adjust pH to 4.6 with HCI.

e ML-SAS5 Working Solution: Prepare as described in Protocol 1, diluting in the external
(cytosolic-like) solution. Note: For direct application in patch clamp, the more soluble but less
potent agonist ML-SAL is sometimes used as an alternative.

3. Electrophysiological Recording:

o Use a specialized automated patch clamp system (e.g., QPatch, Qube) with consumables
designed for smaller organelles to improve success rates.

» Add the isolated lysosome suspension to the patch clamp plate.

o Establish a high-resistance seal between the pipette/chip and an isolated lysosome.
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e Achieve the whole-lysosome configuration using a gentle break-in protocol.

e Hold the lysosomal membrane at 0 mV and apply a voltage ramp protocol (e.g., -100 mV to
+100 mV).

¢ Record baseline currents and then apply ML-SAS5 to the cytosolic side of the lysosomal
membrane to record agonist-activated TRPML1 currents.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a patch clamp experiment designed to
test the effect of ML-SA5 on TRPML1 channels.
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Workflow for an ML-SAS5 patch clamp experiment.
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Conclusion

ML-SAS is a powerful tool for investigating the electrophysiological properties and physiological
roles of the TRPML1 channel. By employing the detailed protocols and understanding the
underlying signaling pathways outlined in these notes, researchers can effectively characterize
TRPML1 currents and screen for novel modulators, advancing both basic science and drug
discovery efforts in the context of lysosomal biology and related diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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